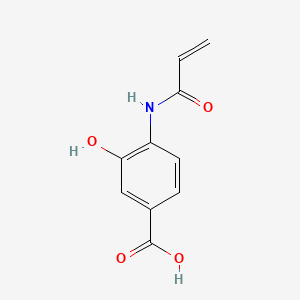![molecular formula C13H20O4 B584379 (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester CAS No. 1234858-94-6](/img/no-structure.png)
(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester” is a chemical compound with the molecular formula C14H23NO3 . It is also known as Ethyl (1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate . It appears as a yellow solid .
Molecular Structure Analysis
The molecular weight of this compound is 253.34 . Its molecular structure includes a bicyclic heptene ring with an ethylpropoxy group and a carboxylic acid ethyl ester group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.34 and a molecular formula of C14H23NO3 . It appears as a yellow solid . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Synthesis Techniques
Researchers have developed efficient synthesis methods for structurally complex bicyclic compounds, which are essential for creating novel materials and drugs. For instance, a method described by Aragão et al. (2005) focuses on the preparation of a related compound through a Diels-Alder reaction, highlighting the importance of regioselective synthesis in creating bicyclic frameworks (Valquiria Aragão et al., 2005). This approach is crucial for generating specific isomers of bicyclic compounds, which can have different properties and applications.
Precursors for Polymerization
Compounds with oxabicycloheptene structures serve as precursors for substrates in ring-opening metathesis polymerization (ROMP), a technique used to produce polymers with specific properties. Schueller et al. (1996) demonstrated the preparation of an oxabicycloheptene derivative that can be transformed into a monomer suitable for ROMP, indicating the role of such compounds in developing new polymeric materials (C. Schueller et al., 1996).
Building Blocks for Complex Molecules
The versatility of bicyclic compounds as building blocks for more complex molecules has been explored in various studies. For example, the work by Kobayashi et al. (1992) on the skeletal rearrangement of azabicycloheptene derivatives under acidic conditions to produce oxabicyclooctenones demonstrates the potential of these compounds in synthetic organic chemistry (Tomoshige Kobayashi et al., 1992). Such transformations allow for the creation of new structures that could have medicinal or material applications.
Propriétés
Numéro CAS |
1234858-94-6 |
|---|---|
Nom du produit |
(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester |
Formule moléculaire |
C13H20O4 |
Poids moléculaire |
240.299 |
Nom IUPAC |
methyl (1S,5R,6S)-5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate |
InChI |
InChI=1S/C13H20O4/c1-4-9(5-2)16-10-6-8(13(14)15-3)7-11-12(10)17-11/h6,9-12H,4-5,7H2,1-3H3/t10-,11+,12-/m1/s1 |
Clé InChI |
BWNDCLRNSUNXGU-GRYCIOLGSA-N |
SMILES |
CCC(CC)OC1C=C(CC2C1O2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



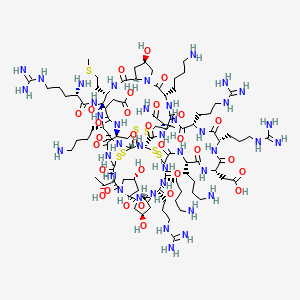
![Imidazo[1,2-a]pyrimidin-3-ol](/img/structure/B584301.png)
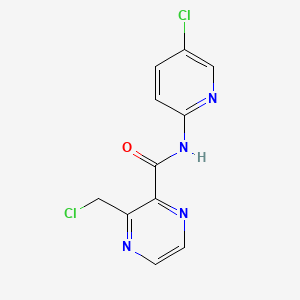
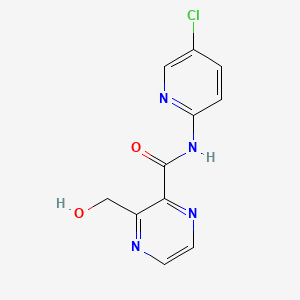
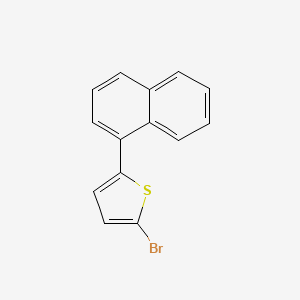
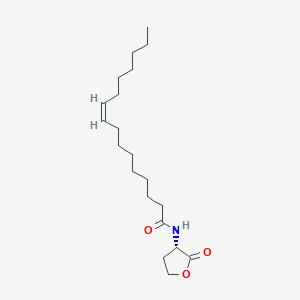
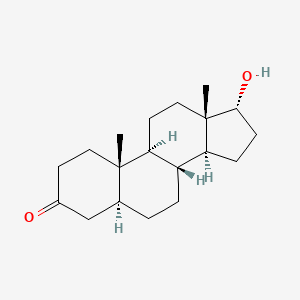
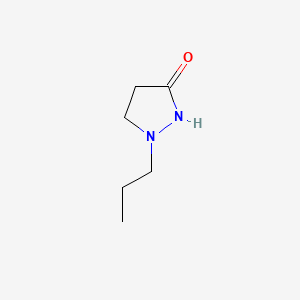
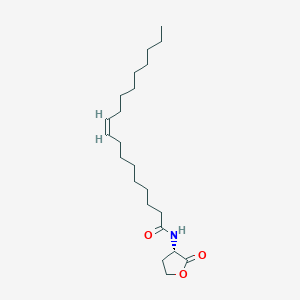
![2-Boc-Octahydropyrazino[1,2-a]pyrazine](/img/structure/B584315.png)
![2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene](/img/structure/B584316.png)
![Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate](/img/structure/B584317.png)
